molecular formula C9H6F4N2O4 B1453907 2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate CAS No. 1282945-45-2

2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate

Cat. No. B1453907
CAS RN: 1282945-45-2
M. Wt: 282.15 g/mol
InChI Key: GNBJDHXROTZIFU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate” can be represented by the InChI code: 1S/C9H6F4N2O4/c10-6-3-5(15(17)18)1-2-7(6)14-8(16)19-4-9(11,12)13/h1-3H,4H2,(H,14,16) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that similar compounds have been used in the synthesis of potentially biologically active trifluoromethyl-containing bispiro indolinone derivatives .


Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . Its molecular weight is 282.15 .

Scientific Research Applications

Radiopharmaceutical Synthesis

The compound is utilized in the synthesis of radiolabeled molecules for imaging studies. A study by Olma et al. (2006) demonstrated the use of carbamate-4-nitrophenyl esters as intermediates in the synthesis of 4-[18F]fluorophenyl urea derivatives, which are potential radiopharmaceuticals. These compounds were synthesized with high radiochemical yields, indicating the utility of this class of compounds in radiopharmaceutical chemistry (Olma, Ermert, & Coenen, 2006).

Polyimide Materials

Yin et al. (2005) developed novel fluorinated polyimides derived from a similar trifluoroethyl carbamate structure. These materials exhibited good solubility, thermal stability, and mechanical properties, making them suitable for applications in electronics and aerospace industries (Yin et al., 2005).

Antitumor Drug Synthesis

Gan et al. (2021) discussed the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate in the production of antitumor drugs, highlighting its relevance in the development of small molecular inhibitors (Gan et al., 2021).

Photo-labile Protecting Groups

Loudwig and Goeldner (2001) explored the use of N-methyl-N-(o-nitrophenyl)carbamates as photolabile protecting groups for alcohols, demonstrating the versatility of nitrophenyl carbamates in synthetic chemistry (Loudwig & Goeldner, 2001).

Energetic Materials

Aas et al. (2013) investigated asymmetric carbamate derivatives with secondary nitramine and nitroethyl moieties for potential use as oxidizers in energetic formulations. This research indicates the potential of trifluoroethyl carbamates in the development of high-energy materials (Aas et al., 2013).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Biochemical Analysis

Cellular Effects

The effects of 2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of various signaling molecules, leading to changes in cellular responses . Additionally, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes involved in metabolic pathways and cellular growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For example, this compound has been shown to inhibit certain proteases, thereby affecting protein degradation and turnover . Additionally, it can induce changes in gene expression by interacting with DNA and RNA polymerases, influencing the transcription and translation processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound exhibits stability and resistance to degradation under various conditions . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are crucial for understanding the potential therapeutic applications and safety of this compound.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses have been observed to modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism. Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound in vivo.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its activity and efficacy, making it crucial to study these processes for potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding the subcellular localization is vital for elucidating the precise mechanisms of action and potential therapeutic targets of this compound.

properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4N2O4/c10-6-3-5(15(17)18)1-2-7(6)14-8(16)19-4-9(11,12)13/h1-3H,4H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBJDHXROTZIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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